molecular formula C14H19ClN2O2 B2848645 tert-butyl 4-amino-6-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate CAS No. 1823485-35-3

tert-butyl 4-amino-6-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate

Cat. No.: B2848645
CAS No.: 1823485-35-3
M. Wt: 282.77
InChI Key: CNONDAZGXGVBOG-UHFFFAOYSA-N
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Description

tert-butyl 4-amino-6-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-6-chloro-3,4-dihydro-2H-quinoline-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the tert-butyl ester and amino groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-amino-6-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

tert-butyl 4-amino-6-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for diseases such as malaria and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-6-chloro-3,4-dihydro-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby blocking a critical step in a biological pathway.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-6-chloroquinoline-1-carboxylate
  • Tert-butyl 4-amino-6-bromoquinoline-1-carboxylate
  • Tert-butyl 4-amino-6-fluoroquinoline-1-carboxylate

Uniqueness

tert-butyl 4-amino-6-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to the presence of the chloro group and the dihydroquinoline structure. These features can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives.

Properties

IUPAC Name

tert-butyl 4-amino-6-chloro-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-7-6-11(16)10-8-9(15)4-5-12(10)17/h4-5,8,11H,6-7,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNONDAZGXGVBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C1C=CC(=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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